Dibenzothiophene 5-oxide

Vue d'ensemble

Description

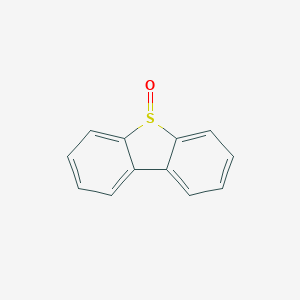

Dibenzothiophene 5-oxide is an organosulfur compound with the molecular formula C₁₂H₈OS. It consists of two benzene rings fused to a central thiophene ring, with an oxygen atom bonded to the sulfur atom.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Dibenzothiophene 5-oxide can be synthesized through several methods. One common approach involves the oxidation of dibenzothiophene using oxidizing agents such as hydrogen peroxide or peracids. The reaction typically occurs under mild conditions, with the oxidizing agent selectively targeting the sulfur atom to form the sulfoxide .

Industrial Production Methods: In industrial settings, this compound is often produced through a one-pot cascade synthesis. This method involves a series of reactions, including C-H metalation, boration, and Suzuki coupling, to convert dibenzothiophene into its 5-oxide derivative. This process is efficient and yields high-purity products suitable for various applications .

Analyse Des Réactions Chimiques

Suzuki–Miyaura Cross-Coupling and Cyclization

A novel method synthesizes DBTO derivatives through:

-

Br-selective Suzuki–Miyaura coupling of 2-bromoaryl sulfinate esters with arylboronic acids.

-

Electrophilic cyclization using triflic anhydride (Tf<sub>2</sub>O) in dichloromethane, achieving yields up to 99% (Fig. 1D) .

| Substrate | Product Yield (%) | Functional Groups Tolerated |

|---|---|---|

| 2-Bromoaryl sulfinate ester | 85–99 | Fluoro, chloro, methoxy |

This method enables gram-scale synthesis and avoids side reactions like Pummerer-type rearrangements .

C–H Propargylation and Aryne Reactions

DBTO undergoes Pummerer-type C–H propargylation with propargyl alcohols under Tf<sub>2</sub>O activation, yielding propargyl-substituted derivatives (Fig. 5A) . Additionally, aryne intermediates generated from o-silylaryl triflates participate in cycloadditions, forming polycyclic architectures .

Catalytic Oxidation to Sulfone

Vanadium(IV)-catalyzed oxidation with H<sub>2</sub>O<sub>2</sub> converts DBTO to dibenzothiophene sulfone (DBTSO<sub>2</sub>):

| Catalyst (mg) | H<sub>2</sub>O<sub>2</sub> (mol) | DBTSO<sub>2</sub> Yield (%) | Turnover Frequency (h<sup>–1</sup>) |

|---|---|---|---|

| 20 | 0.008 | 70 | 441 |

| 100 | 0.008 | 82 | 113 |

Higher catalyst loads increase sulfone selectivity, while excess H<sub>2</sub>O<sub>2</sub> suppresses sulfoxide formation .

Enzymatic Desulfurization

The enzyme dibenzothiophene-5,5-dioxide monooxygenase (dszA) in Rhodococcus sp. IGTS8 oxidizes DBTO to 2'-hydroxybiphenyl-2-sulfinate , a key step in biodesulfurization (Fig. 2B) :

This pathway is critical for reducing sulfur emissions in fuels .

Boron-Based Functionalization

DBTO undergoes C–H boration using B<sub>2</sub>Pin<sub>2</sub> and LiHMDS, forming boronic esters for Suzuki couplings (Scheme 3) :

| Substrate | Boron Reagent | Product Yield (%) |

|---|---|---|

| DBTO | B<sub>2</sub>Pin<sub>2</sub> | 50–62 |

Reduction to Dibenzothiophene

DBTO is reduced to dibenzothiophene (DBT) using B<sub>2</sub>Pin<sub>2</sub> under mild conditions :

Stability and Reactivity Trends

Applications De Recherche Scientifique

Chemical Biology Applications

DNA Cleavage and Reactive Oxygen Species Generation

Recent studies have highlighted the potential of dibenzothiophene S-oxides in chemical biology. When exposed to UV light, DBTO can release atomic oxygen, which is beneficial for DNA cleavage and the oxidation of adenosine derivatives. This reaction opens new avenues for synthesizing sulfur-containing molecules that are essential in life sciences but challenging to produce through traditional methods .

Case Study: Synthesis Methodology

A novel method involving Suzuki–Miyaura coupling has been developed to synthesize dibenzothiophene S-oxides. This method not only enhances the yield of these compounds but also simplifies their synthesis, paving the way for their application in various biological research areas .

Environmental Applications

Desulfurization Processes

Dibenzothiophene and its derivatives, including DBTO, are crucial in desulfurization processes aimed at reducing sulfur content in fossil fuels. Research indicates that strains of bacteria such as Rhodococcus sp. can metabolize dibenzothiophene into DBTO and other less harmful compounds like 2-hydroxybiphenyl. This biotransformation is vital for developing environmentally friendly desulfurization technologies .

Data Table: Desulfurization Efficiency

| Method | Desulfurization Rate (%) | Conditions |

|---|---|---|

| Ionic Liquid Extraction | 84.3% (DBT) | [BPy]BF(4) at 55°C for 30 min |

| Biological Metabolism | Variable | Rhodococcus sp. under controlled conditions |

| Oxidation with Hydrogen Peroxide | 35.11% | Peracetic acid at 70°C |

The table summarizes various methods utilized for the desulfurization of dibenzothiophene, showcasing their effectiveness under different conditions.

Materials Science Applications

Luminescent Materials

Dibenzothiophene 5-oxide has been employed in synthesizing luminescent materials through innovative one-pot cascade reactions. These materials are significant in developing advanced optical devices and sensors. For instance, a recent study demonstrated the synthesis of a luminescent compound using DBTO as a precursor, achieving satisfactory yields while simplifying the reaction process .

Case Study: Luminescent Material Synthesis

The synthesis method involved reducing C–H bonds and utilizing Suzuki coupling to produce multi-substituted dibenzothiophenes from DBTO. The resulting materials exhibited promising luminescent properties, indicating potential applications in electronics and photonics .

Mécanisme D'action

The mechanism of action of dibenzothiophene 5-oxide involves its ability to undergo oxidation and reduction reactions. When exposed to UV light, it releases atomic oxygen, which can interact with various molecular targets, including DNA and proteins. This property is exploited in biological and chemical research to study oxidative processes and develop new materials .

Comparaison Avec Des Composés Similaires

Dibenzothiophene: The parent compound, lacking the oxygen atom bonded to sulfur.

Dibenzothiophene 5,5-dioxide: A further oxidized form with two oxygen atoms bonded to sulfur.

9H-Carbazole: A structurally similar compound with nitrogen instead of sulfur.

Uniqueness: Dibenzothiophene 5-oxide is unique due to its specific oxidation state and the ability to release atomic oxygen. This makes it particularly useful in oxidative processes and as a reagent in organic synthesis .

Activité Biologique

Dibenzothiophene 5-oxide (DBTO) is an organosulfur compound that has garnered attention due to its biological activity and potential applications in various fields, including environmental science and medicinal chemistry. This article provides a comprehensive overview of the biological activity of DBTO, including its metabolic pathways, effects on microbial systems, and potential therapeutic applications.

Chemical Structure and Properties

This compound has the chemical formula and is characterized by a dibenzothiophene backbone with a sulfoxide functional group. Its structure is crucial for its reactivity and biological interactions.

Metabolism and Biodegradation

DBTO is primarily known for its role in the biodegradation of dibenzothiophene (DBT) by various microorganisms. For instance, studies have shown that certain strains of bacteria can metabolize DBT to DBTO, which is then further oxidized to dibenzothiophene sulfone and other metabolites. This metabolic pathway highlights the compound's role in the sulfur cycle and its potential for bioremediation applications .

Table 1: Metabolic Products of Dibenzothiophene

| Microbial Strain | Initial Compound | Metabolites Produced |

|---|---|---|

| Strain SY1 | Dibenzothiophene | Dibenzothiophene-5-oxide, DBT sulfone |

| Pseudomonas sp. | Dibenzothiophene | Hydroxylated biphenyl derivatives |

Antimicrobial Properties

Research indicates that DBTO exhibits antimicrobial properties against various bacterial strains. Its effectiveness varies depending on concentration and exposure time. For example, studies have demonstrated that DBTO can inhibit the growth of certain Gram-positive bacteria, suggesting potential applications in developing antimicrobial agents .

Case Study: Antimicrobial Efficacy

In a controlled laboratory setting, DBTO was tested against Staphylococcus aureus and Escherichia coli. The results showed a significant reduction in bacterial viability at concentrations above 100 µg/mL, with a notable minimum inhibitory concentration (MIC) established at 50 µg/mL for S. aureus .

Mechanistic Studies

The mechanism by which DBTO exerts its biological effects involves oxidative stress pathways. It has been suggested that DBTO can generate reactive oxygen species (ROS), leading to cellular damage in microbial cells. This oxidative mechanism is similar to other organosulfur compounds known for their antimicrobial properties .

| Mechanism | Description |

|---|---|

| ROS Generation | Induces oxidative stress in microbial cells |

| Enzyme Inhibition | Interferes with key metabolic enzymes |

| Membrane Disruption | Alters membrane integrity leading to cell lysis |

Applications in Environmental Science

DBTO's ability to degrade environmental pollutants makes it a candidate for bioremediation strategies. Its metabolic products can serve as indicators of sulfur compound degradation in contaminated sites. Moreover, understanding its degradation pathways can aid in developing microbial consortia designed for environmental cleanup .

Propriétés

IUPAC Name |

dibenzothiophene 5-oxide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8OS/c13-14-11-7-3-1-5-9(11)10-6-2-4-8-12(10)14/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NGDPCAMPVQYGCW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C3=CC=CC=C3S2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5074422 | |

| Record name | Dibenzothiopene 5-oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5074422 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1013-23-6 | |

| Record name | Dibenzothiophene sulfoxide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1013-23-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dibenzothiophene 5-oxide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001013236 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dibenzothiophene 5-oxide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=170577 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Dibenzothiopene 5-oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5074422 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DIBENZOTHIOPHENE 5-OXIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2J64H8M52D | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.